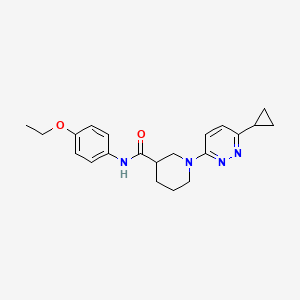
1-(6-cyclopropylpyridazin-3-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-cyclopropylpyridazin-3-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, an inhibitory neurotransmitter in the brain, and its inhibition leads to increased levels of GABA in the brain. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
Piperazine derivatives have shown significant promise in the development of antimicrobial and antitubercular agents. The review by Girase et al. (2020) elaborates on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. These compounds display potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis, highlighting the versatility of the piperazine scaffold in addressing critical public health challenges (Girase et al., 2020).
Psychotropic and Neurological Applications
Piperazine cores are integral to several psychotropic agents. Sikazwe et al. (2009) discuss the role of arylalkyl substituents in improving the potency and selectivity of compounds targeting D2-like receptors, demonstrating the importance of piperazine derivatives in developing antipsychotic medications (Sikazwe et al., 2009).
Oncology
In the context of cancer treatment, Yang et al. (2005) highlight the challenges posed by irinotecan-induced diarrhea and review novel agents targeting this side effect. Piperazine derivatives are explored for their potential to mitigate such adverse effects, underscoring the adaptability of piperazine-based compounds in therapeutic interventions for cancer (Yang et al., 2005).
Inflammatory Diseases
The review by Verma and Kumar (2017) focuses on the diverse biological activities associated with piperazines, including anti-inflammatory properties. This indicates the potential of piperazine derivatives in developing treatments for inflammatory conditions (Verma & Kumar, 2017).
Tuberculosis Treatment
Makarov and Mikušová (2020) provide an update on Macozinone, a piperazine-benzothiazinone derivative undergoing clinical studies for tuberculosis treatment. This highlights the ongoing research into piperazine compounds as promising therapeutics against infectious diseases (Makarov & Mikušová, 2020).
Propriétés
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-2-27-18-9-7-17(8-10-18)22-21(26)16-4-3-13-25(14-16)20-12-11-19(23-24-20)15-5-6-15/h7-12,15-16H,2-6,13-14H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLORLWWNNPYAGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
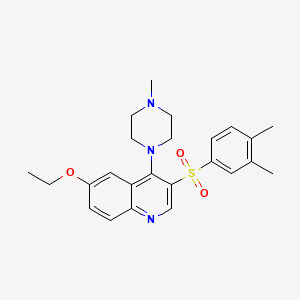
![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)
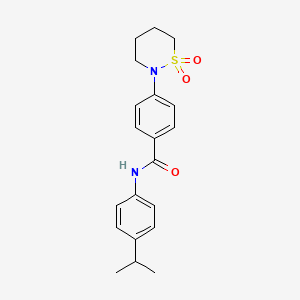
![5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2367045.png)
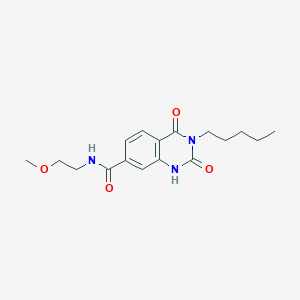
![N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2367049.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)
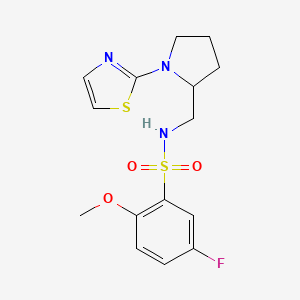
![9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367055.png)



![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2367064.png)
![2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367065.png)
